4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where a bromine atom is bonded to the fourth carbon, a fluorine atom to the second carbon, and a methoxymethyl group to the first carbon. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzaldehyde.
Methoxymethylation: The aldehyde group is converted to a methoxymethyl group using methanol and a suitable catalyst under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methoxymethyl group can be oxidized or reduced under specific conditions to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Scientific Research Applications
4-Bromo-2-fluoro-1-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the development of bioactive compounds for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the methoxymethyl group.
2-Bromo-4-fluoro-1-methoxybenzene: Similar structure with a methoxy group instead of a methoxymethyl group.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar structure with a methoxyethoxy group instead of a methoxymethyl group.
Uniqueness
4-Bromo-2-fluoro-1-(methoxymethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a methoxymethyl group, which provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(methoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSWVRGOODJFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271423 | |
Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95068-02-3 | |
Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95068-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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